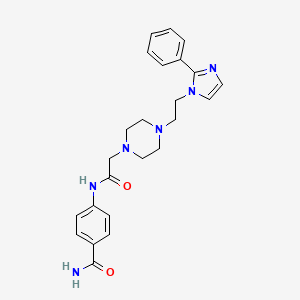

4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c25-23(32)19-6-8-21(9-7-19)27-22(31)18-29-14-12-28(13-15-29)16-17-30-11-10-26-24(30)20-4-2-1-3-5-20/h1-11H,12-18H2,(H2,25,32)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVLSKOTYDRBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the piperazine moiety, and finally the attachment of the benzamide group. Common synthetic routes include:

Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.

Introduction of the Piperazine Ring: This step involves the reaction of the imidazole derivative with piperazine, typically under reflux conditions in the presence of a suitable solvent.

Attachment of the Benzamide Group: The final step involves the acylation of the piperazine-imidazole intermediate with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenated reagents, under reflux or microwave-assisted conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor and antioxidant, making it a candidate for the treatment of Alzheimer’s disease.

Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying neurological pathways and receptor interactions.

Industrial Applications: Its antioxidant properties can be leveraged in the development of materials that require protection against oxidative damage.

Mechanism of Action

The mechanism of action of 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Observations :

- The target compound uniquely combines piperazine and benzamide , distinguishing it from imidazole-thiazole-triazole hybrids (9a–e) .

- Unlike PROTACs (BMM2/BMM4), it lacks a bifunctional E3 ligase-binding moiety, suggesting a different mechanistic profile .

Pharmacological Activities

While direct data for the target compound is unavailable, analogs provide insights:

- Benzimidazole-piperazine derivatives : Exhibit antimicrobial and anticancer properties due to dual heterocyclic motifs .

Physicochemical Properties

Biological Activity

The compound 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 402.5 g/mol. The structure includes a phenyl-imidazole moiety linked to a piperazine ring, which is known for its pharmacological properties. This structural configuration suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1396627-67-0 |

Antimicrobial Activity

Research indicates that compounds with similar structural features, particularly those containing imidazole and piperazine moieties, exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against both Gram-positive and Gram-negative bacteria.

Case Study: A study evaluated the antimicrobial efficacy of synthesized imidazole derivatives, revealing minimum inhibitory concentrations (MIC) as low as 1.27 µM against certain bacterial strains . This suggests that the compound may also exhibit comparable antimicrobial activity.

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer potential. The compound's structure suggests it may inhibit key enzymes involved in cancer cell proliferation.

Research Findings: In vitro studies on similar compounds demonstrated significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with IC50 values ranging from 4.53 µM to 5.85 µM . Such findings imply that our compound could be explored further for its anticancer capabilities.

Enzyme Inhibition

The compound's potential to inhibit specific enzymes is noteworthy. For example, studies on related compounds have shown that modifications in the imidazole ring can significantly enhance the inhibition of fungal enzymes like CYP51, which is crucial for fungal growth and survival .

Table 2: Biological Activity Summary

Q & A

Q. How can researchers optimize the synthesis of 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., HATU), solvents (DMF or dichloromethane), and reaction temperatures. For instance, highlights the use of HATU and triethylamine (TEA) in DMF for amide bond formation, achieving 52–61% yields after reverse-phase chromatography . Catalysts like copper(I) iodide or palladium complexes ( ) can enhance imidazole ring formation. Intermediate purification via column chromatography (silica gel or reverse-phase) and characterization by -NMR and ESI-MS are critical for tracking progress and ensuring purity .

Q. What analytical techniques are essential for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (-NMR, -NMR) and high-resolution mass spectrometry (HRMS) are indispensable. and provide -NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) and molecular ion peaks (e.g., [M+H]) for confirming the benzamide and piperazine moieties . Infrared (IR) spectroscopy can validate carbonyl groups (C=O stretch at ~1650–1700 cm) from acetamide linkages .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Purity is evaluated via HPLC (≥95% purity for in vitro assays) and elemental analysis (CHN content within ±0.4% of theoretical values). emphasizes HPLC with C18 columns and UV detection at 254 nm, while CHN analysis ensures stoichiometric integrity of intermediates . Impurities from unreacted starting materials (e.g., residual piperazine) must be minimized using gradient elution in reverse-phase chromatography .

Q. What reaction conditions favor selective functionalization of the imidazole and piperazine rings?

- Methodological Answer : Selective alkylation of the piperazine nitrogen requires protecting the imidazole NH group. demonstrates using Boc (tert-butoxycarbonyl) protection during Mannich reactions to prevent cross-reactivity . For imidazole modification, mild bases (KCO) in polar aprotic solvents (acetonitrile) minimize side reactions .

Q. How are intermediates isolated and stabilized during multi-step synthesis?

- Methodological Answer : Acidic/basic workup (e.g., HCl or NaHCO) extracts intermediates into organic phases (ethyl acetate). Lyophilization or vacuum drying stabilizes hygroscopic intermediates. describes isolating a thiophene-benzamide intermediate via ethyl acetate extraction and drying over NaSO .

Advanced Research Questions

Q. What strategies are employed to evaluate the compound’s dual histamine H1/H4 receptor binding affinity?

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data?

- Methodological Answer : Discrepancies may arise from protein flexibility or solvent effects. combines molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER) to refine binding poses . For example, docking predicted strong hydrogen bonding with active-site residues, but MD revealed solvent-mediated interactions, aligning better with experimental IC values . Free energy perturbation (FEP) calculations further quantify binding thermodynamics .

Q. What structure-activity relationship (SAR) trends are observed when modifying the phenyl or piperazine substituents?

- Methodological Answer : Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO) enhances receptor affinity but reduces solubility. shows that 4-fluorophenyl analogs improved metabolic stability (t > 2 hrs in microsomes) . Piperazine N-alkylation (e.g., methyl or ethyl) modulates blood-brain barrier penetration, as seen in dopamine D3 receptor ligands ( ) .

Q. What in vitro-to-in vivo translation challenges arise in pharmacokinetic studies?

- Methodological Answer : Poor oral bioavailability (<20%) due to high molecular weight (>500 Da) and cLogP (>3) is common. addresses this by synthesizing -labeled analogs for PET imaging, bypassing absorption issues . Hepatic microsomal stability assays (using rat or human liver microsomes) predict clearance rates, guiding prodrug strategies (e.g., esterification) .

Q. How can quantum mechanical (QM) calculations optimize the compound’s electronic properties for target engagement?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. applied QM to model charge distribution in the imidazole ring, identifying electron-deficient regions for electrophilic substitution . Solvent-accessible surface area (SASA) analysis in Gaussian 09 optimizes solvation-free energy for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.